3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a dichlorophenyl group, a mesityl group, and a methyl group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,6-dichlorobenzoyl chloride and an appropriate nucleophile.
Attachment of the Mesityl Group: The mesityl group can be attached through a Friedel-Crafts acylation reaction using mesitylene and an acylating agent.
Final Coupling: The final step involves coupling the synthesized isoxazole intermediate with the dichlorophenyl and mesityl groups under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators or the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate: This compound shares the dichlorophenyl and mesityl groups but differs in the core structure.
2,6-dichlorophenylbiguanide hydrochloride: Another compound with the dichlorophenyl group, used for its antibacterial and antifungal properties.
Uniqueness
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
349145-52-4 |
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Molecular Formula |
C20H18Cl2N2O2 |
Molecular Weight |
389.3g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-10-8-11(2)18(12(3)9-10)23-20(25)16-13(4)26-24-19(16)17-14(21)6-5-7-15(17)22/h5-9H,1-4H3,(H,23,25) |
InChI Key |
CDDZYJHISRXIGD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C)C |
Origin of Product |
United States |
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